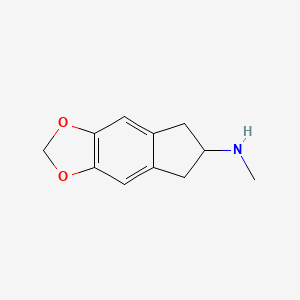

5,6-Methylenedioxy-2-methylaminoindan

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12-9-2-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5,9,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZKMFXEUONVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC3=C(C=C2C1)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157742 | |

| Record name | 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132741-82-3 | |

| Record name | 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MDMAI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydro-N-methyl-5H-indeno[5,6-d]-1,3-dioxol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-METHYLENEDIOXY-N-METHYL-2-AMINOINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N88M9ZTD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6-Methylenedioxy-2-methylaminoindan discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI)

Introduction

This compound (MDMAI) is a synthetic compound belonging to the aminoindane class of molecules. It was developed in the 1990s during research into non-neurotoxic analogues of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] Structurally, MDMAI can be conceptualized as a rigid, cyclized analogue of MDMA, where the alpha-methyl group of the side chain is fused back to the aromatic ring, forming an indane system.[3] This structural constraint significantly alters its pharmacological profile compared to MDMA. This guide provides a detailed overview of the discovery, synthesis, and pharmacology of MDMAI for researchers, scientists, and drug development professionals.

Discovery and Rationale

MDMAI was first synthesized and studied in the 1990s by a research team led by David E. Nichols at Purdue University.[2][3][4] The primary motivation for its development was the search for compounds that could replicate the unique entactogenic effects of MDMA—such as increased empathy and emotional openness—without exhibiting the serotonergic neurotoxicity associated with MDMA and its parent compound, MDA.[1][2]

The research focused on creating rigid analogues of phenethylamines to probe the conformational requirements for activity at monoamine transporters and receptors. By "locking" the side chain into an indane ring, the conformational flexibility is reduced, leading to a more specific interaction with its biological targets. This research led to the development of a series of aminoindanes, including the parent compound 5,6-methylenedioxy-2-aminoindane (MDAI) and its N-methylated derivative, MDMAI.[1][5] Animal studies confirmed that these compounds could substitute for MDMA in drug discrimination tests, suggesting a similar subjective experience, but with a pharmacological profile indicative of lower neurotoxic potential.[1][5]

Synthesis of MDMAI

The synthesis of MDMAI is based on the established route for its parent compound, MDAI, followed by an N-methylation step. The procedure generally follows the methods described by Nichols and his colleagues.[2][5][6]

Experimental Protocol: Synthesis of MDMAI

Step 1: Synthesis of 5,6-(Methylenedioxy)-1-indanone

-

Starting Material: 3-(3,4-Methylenedioxyphenyl)propionic acid.

-

Procedure: The starting acid is first converted to its acid chloride. This is typically achieved by reacting it with thionyl chloride in an inert solvent like dry benzene.[2][6]

-

The resulting acid chloride is then heated, which induces an intramolecular Friedel-Crafts acylation (cyclization) to form the indanone ring system.[2][6]

Step 2: Synthesis of 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone

-

Starting Material: 5,6-(Methylenedioxy)-1-indanone.

-

Procedure: The indanone is reacted with an alkyl nitrite, such as amyl nitrite or isopentyl nitrite, in a solvent like methanol containing hydrochloric acid.[2][6] This reaction introduces a hydroxyimino group at the 2-position of the indanone core.

Step 3: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)

-

Starting Material: 2-(Hydroxyimino)-5,6-(methylenedioxy)-1-indanone.

-

Procedure: The hydroxyimino ketone intermediate is reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like glacial acetic acid, with a catalytic amount of sulfuric acid.[2] This step yields the primary amine, MDAI.

Step 4: Synthesis of this compound (MDMAI)

-

Starting Material: 5,6-Methylenedioxy-2-aminoindane (MDAI).

-

Procedure: The final step is the N-methylation of the primary amine. A standard and effective method for this transformation is reductive amination. MDAI is reacted with an excess of formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the secondary amine, MDMAI.

-

Purification: The final product is typically purified by column chromatography or by forming a hydrochloride salt and recrystallizing it.

Synthesis Workflow Diagram

References

An In-Depth Technical Guide to the Mechanism of Action of 5,6-Methylenedioxy-2-aminoindane (MDMAI) on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between 5,6-Methylenedioxy-2-aminoindane (MDMAI) and the serotonin transporter (SERT). MDMAI, a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA), was developed in the 1990s by a team led by David E. Nichols at Purdue University.[1][2] It was designed as a non-neurotoxic serotonin releasing agent to probe the structure-activity relationships of entactogens.[1][2] This document details its primary mechanism of action, presents comparative quantitative data, outlines key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

Core Mechanism of Action at the Serotonin Transporter

MDMAI functions as a potent and selective serotonin and norepinephrine releasing agent (SNRA).[3][4] Its primary mechanism involves a dual action on the serotonin transporter (SERT):

-

Inhibition of Serotonin Reuptake: MDMAI binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse.[3][4]

-

Induction of Serotonin Efflux (Release): As a substrate for SERT, MDMAI is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of serotonin and promotes a reversal of the transporter's function, causing a non-exocytotic release of serotonin from the neuron into the synapse.[3][4][5] This transporter-mediated release is a hallmark of its action.

Unlike MDMA, which also has significant effects on the dopamine transporter (DAT), MDMAI is markedly more selective for the serotonin and norepinephrine transporters, exhibiting a roughly tenfold lower impact on dopamine release.[3] Furthermore, MDMAI shows no significant affinity for serotonin receptors, distinguishing it from other serotonergic compounds that may act as direct receptor agonists.[3]

Quantitative Data: MDMAI vs. MDMA at Monoamine Transporters

The following table summarizes the in vitro potencies of MDMAI and MDMA for inhibiting monoamine uptake and promoting monoamine release. This data highlights the higher selectivity of MDMAI for the serotonin transporter over the dopamine transporter when compared to MDMA.

| Compound | Transporter | Uptake Inhibition IC50 (nM)[4] | Release EC50 (nM)[4] |

| MDMAI | SERT | 223 ± 27 | 133 ± 15 |

| DAT | 2190 ± 150 | > 10,000 | |

| NET | 473 ± 50 | 723 ± 133 | |

| MDMA | SERT | 390 ± 31 | 108 ± 5.7 |

| DAT | 915 ± 40 | 271 ± 22 | |

| NET | 150 ± 13 | 71 ± 10 |

Data sourced from Simmler et al. (2014). Values are presented as mean ± SEM.

Signaling Pathways and Transporter Trafficking

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol determines the potency of a compound to inhibit the reuptake of a specific monoamine into cells expressing the corresponding transporter.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media and seeded into 96-well plates.[4]

-

Compound Preparation: A range of concentrations of the test compound (e.g., MDMAI) is prepared in a suitable buffer.

-

Pre-incubation: The cells are washed and then pre-incubated with the various concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled monoamine (e.g., [³H]5-HT for SERT) is added to each well to initiate the uptake process.

-

Termination and Lysis: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine. The cells are then lysed.

-

Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50).

Monoamine Release Assay

This protocol measures the ability of a compound to induce the release (efflux) of a pre-loaded monoamine from cells.

Methodology:

-

Cell Culture and Loading: HEK293 cells expressing the relevant transporter (e.g., hSERT) are seeded and grown. They are then loaded with a radiolabeled monoamine (e.g., [³H]5-HT) by incubating them in a buffer containing the radioligand for a period (e.g., 30-60 minutes) at 37°C.[4]

-

Washing: The cells are thoroughly washed with buffer to remove any extracellular radiolabeled monoamine.

-

Induction of Release: A buffer containing various concentrations of the test compound (e.g., MDMAI) or a control substance is added to the cells.

-

Sample Collection: At specific time points, the supernatant (extracellular buffer) is collected to measure the amount of released radioactivity.

-

Cell Lysis: After the final time point, the cells are lysed to determine the amount of radioactivity remaining inside.

-

Quantification: The radioactivity in the collected supernatant samples and the cell lysate is measured.

-

Data Analysis: The amount of release is calculated as a percentage of the total radioactivity (supernatant + lysate). The data is then used to determine the concentration of the test compound that produces 50% of the maximum release effect (EC50).[4]

Comparative Selectivity of MDMAI vs. MDMA

The primary distinction in the mechanism of action between MDMAI and MDMA at the transporter level is their selectivity. MDMAI's rigid structure, conferred by the indane ring, leads to a preference for the serotonin and norepinephrine transporters over the dopamine transporter.

References

- 1. Frontiers | Synthetic Aminoindanes: A Summary of Existing Knowledge [frontiersin.org]

- 2. David E. Nichols - Wikipedia [en.wikipedia.org]

- 3. MDAI - Wikipedia [en.wikipedia.org]

- 4. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MDMA causes a redistribution of serotonin transporter from the cell surface to the intracellular compartment by a mechanism independent of phospho-p38-mitogen activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a synthetic compound of the 2-aminoindane class, structurally related to 3,4-methylenedioxymethamphetamine (MDMA). Developed in the 1990s by a team led by David E. Nichols at Purdue University, MDMAI has been investigated for its unique pharmacological profile as a non-neurotoxic serotonin releasing agent. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for MDMAI, intended for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of MDMAI and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | N-methyl-6,7-dihydro-5H-cyclopenta[f][2][3]benzodioxol-6-amine | [1] |

| Synonyms | MDMAI, N-methyl-5,6-MDAI | [4] |

| Chemical Formula | C₁₁H₁₃NO₂ (freebase) | [1] |

| C₁₁H₁₃NO₂ • HCl (hydrochloride) | [4] | |

| Molar Mass | 191.23 g/mol (freebase) | [1] |

| 227.7 g/mol (hydrochloride) | [4] | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Chemical Structure

The structure of MDMAI is characterized by an aminoindane core, which is formed by the cyclization of the alkylamino side chain of an MDMA-like precursor. Specifically, the alpha-methyl carbon of the side chain is fused to the 6-position of the aromatic ring, creating a rigid indane ring system.[1][5] This structural constraint significantly influences the molecule's interaction with monoamine transporters.

Synthesis

The synthesis of MDMAI is a multi-step process that starts from 3-(3,4-methylenedioxyphenyl)propionic acid. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of MDMAI Hydrochloride

Step 1: Synthesis of 5,6-Methylenedioxy-1-indanone

-

3-(3,4-methylenedioxyphenyl)propionic acid is converted to its acid chloride.

-

The acid chloride is then cyclized via an intramolecular Friedel-Crafts acylation to yield 5,6-methylenedioxy-1-indanone.

Step 2: Synthesis of 2-(Hydroxyimino)-5,6-methylenedioxy-1-indanone

-

5,6-Methylenedioxy-1-indanone is reacted with an alkyl nitrite, such as amyl nitrite, in the presence of a mineral acid (e.g., HCl) in an alcoholic solvent (e.g., methanol) to form the corresponding oxime.

Step 3: Reduction to 5,6-Methylenedioxy-2-aminoindane (MDAI)

-

The oxime is reduced to the primary amine, MDAI. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Step 4: N-methylation to MDMAI

-

The primary amine (MDAI) is N-methylated to yield MDMAI. This can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

Step 5: Formation of the Hydrochloride Salt

-

The freebase of MDMAI is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring.

-

The resulting precipitate of MDMAI hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

References

- 1. Faculty | Borch Department of Medicinal Chemistry and Molecular Pharmacology [mcmp.purdue.edu]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection: David E. Nichols papers | Archives and Special Collections [archives.lib.purdue.edu]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Reported “New Synthesis of Lysergic Acid” Yields Only The Derailment Product: Methyl 5- methoxy-4,5-dihydroindolo[4,3- f,g]quinoline-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-vitro activity of 5,6-Methylenedioxy-2-methylaminoindan

An In-Depth Technical Guide to the In-Vitro Activity of 5,6-Methylenedioxy-2-aminoindan Analogs

Introduction

5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a semi-rigid analog of 3,4-methylenedioxymethamphetamine (MDMA). It belongs to the 2-aminoindane class of molecules and was first synthesized in the 1990s by a team led by David E. Nichols.[2][3] The core concept behind its design was to create a conformationally restricted analog of MDMA by incorporating the alpha-methyl group of the amphetamine side-chain into a five-membered indane ring. This structural modification was intended to explore compounds with entactogenic properties similar to MDMA but potentially with a reduced neurotoxic profile.[3]

The primary mechanism of action for this class of compounds involves interaction with plasma membrane monoamine transporters, specifically the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][4]

Pharmacodynamics of 5,6-Methylenedioxy-2-aminoindane (MDAI)

The in-vitro activity of MDAI is characterized by its function as both a monoamine reuptake inhibitor and a releasing agent. Its profile displays a notable preference for the serotonin and norepinephrine systems over the dopamine system.

Monoamine Transporter Interaction

-

Uptake Inhibition: In-vitro assays using human embryonic kidney 293 (HEK293) cells expressing monoamine transporters confirm that MDAI inhibits reuptake at SERT and NET more potently than at DAT. Its overall potency is approximately two-fold lower than that of MDMA.[3]

-

Monoamine Release: Assays conducted with rat brain synaptosomes demonstrate that MDAI is a moderately selective releasing agent for serotonin and norepinephrine. Its efficacy as a dopamine releaser is significantly weaker, by approximately 10-fold.[4] This profile suggests that while it shares MDMA's potent effect on serotonin release, it has a blunted impact on dopamine release.[4]

Receptor Binding Affinity

Studies on the broader class of aminoindanes, including MDAI, have shown a general lack of significant affinity for a wide range of serotonin and dopamine receptor subtypes.[4] This indicates that the primary pharmacological effects are mediated through actions at the monoamine transporters rather than direct receptor agonism or antagonism.

Quantitative Data Summary

The following table summarizes the available in-vitro quantitative data for the activity of MDAI at monoamine transporters.

| Target | Assay Type | Species/System | Value Type | Value (nM) | Reference(s) |

| SERT | Release | Rat Brain Synaptosomes | EC₅₀ | 133 ± 15 | [4] |

| NET | Release | Rat Brain Synaptosomes | EC₅₀ | 231 ± 20 | [4] |

| DAT | Release | Rat Brain Synaptosomes | EC₅₀ | 1337 ± 150 | [4] |

| SERT | Uptake Inhibition | HEK293 Cells | IC₅₀ | 1080 ± 260 | [3] |

| NET | Uptake Inhibition | HEK293 Cells | IC₅₀ | 610 ± 110 | [3] |

| DAT | Uptake Inhibition | HEK293 Cells | IC₅₀ | 3340 ± 290 | [3] |

EC₅₀: Half maximal effective concentration for release. IC₅₀: Half maximal inhibitory concentration for uptake.

Experimental Protocols

Protocol: Monoamine Transporter Uptake Inhibition Assay in Transfected Cell Lines

This protocol outlines the measurement of a compound's ability to inhibit the uptake of a radiolabeled monoamine into cells engineered to express a specific transporter.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT), are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418) at 37°C in a 5% CO₂ humidified atmosphere. Cells are plated onto poly-D-lysine-coated 96-well plates and grown to confluence.[3][5]

-

Assay Procedure:

-

On the day of the experiment, growth medium is aspirated, and cells are washed once with Krebs-HEPES buffer (KHB).

-

Cells are then pre-incubated for 5-10 minutes at room temperature in KHB containing various concentrations of the test compound (e.g., MDAI) or vehicle control. Nonspecific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).[5]

-

Uptake is initiated by adding KHB containing the test compound concentrations plus a fixed concentration of the respective radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

-

The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.[6]

-

-

Termination and Measurement:

-

Uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

-

Cells are lysed with a scintillation cocktail or a suitable lysis buffer.

-

The radioactivity retained within the cells is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Data are expressed as a percentage of the uptake in the vehicle control wells after subtracting the nonspecific uptake.

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter nonlinear regression model.

-

Protocol: Synaptosome Monoamine Release Assay

This protocol measures the ability of a compound to evoke the release of a pre-loaded radiolabeled monoamine from isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Brain tissue (e.g., rat striatum for DAT assays, or whole brain minus striatum for SERT/NET assays) is rapidly dissected and placed in ice-cold 0.32 M sucrose buffer.[7][8]

-

The tissue is homogenized using a glass-Teflon homogenizer. The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) pellets nuclei and debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 min) to yield the crude synaptosomal pellet (P2).[9]

-

The P2 pellet is washed and resuspended in an appropriate physiological buffer (e.g., Krebs-phosphate buffer).[7]

-

-

Radiolabel Loading:

-

The synaptosomal suspension is incubated with a radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA) for a set period (e.g., 15-30 min) at 37°C to allow for transporter-mediated uptake into the nerve terminals.

-

-

Superfusion and Release Measurement:

-

The loaded synaptosomes are transferred to a superfusion apparatus, where they are continuously washed with fresh buffer to establish a stable baseline of radioactivity efflux.

-

Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

-

After establishing a stable baseline, the buffer is switched to one containing various concentrations of the test compound (e.g., MDAI). Superfusion continues, and fractions are collected.

-

At the end of the experiment, a high concentration of a potent releasing agent (e.g., amphetamine) or a depolarizing agent (e.g., KCl) may be added to evoke the release of the remaining radioactivity.

-

-

Data Analysis:

-

The radioactivity in each collected fraction is measured by liquid scintillation counting.

-

Release is calculated as the percentage of total radioactivity present in the synaptosomes at the start of the stimulation period.

-

EC₅₀ values are calculated from concentration-response curves using nonlinear regression.[10]

-

Visualizations

References

- 1. Buy 5,6-Methylenedioxy-2-aminoindane | 132741-81-2 [smolecule.com]

- 2. Frontiers | Synthetic Aminoindanes: A Summary of Existing Knowledge [frontiersin.org]

- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Initial studies on MDMAI by David E. Nichols

An In-depth Technical Guide to the Initial Studies on 5,6-Methylenedioxy-2-aminoindane (MDMAI) by David E. Nichols

This technical guide provides a comprehensive overview of the initial research on 5,6-Methylenedioxy-2-aminoindane (MDMAI), a rigid analogue of 3,4-methylenedioxyamphetamine (MDA), developed by the laboratory of David E. Nichols at Purdue University in the 1990s. The primary goal of this research was to investigate the structure-activity relationships of MDA and MDMA analogues to create compounds with potential therapeutic applications, specifically as "entactogens," while minimizing the neurotoxicity associated with MDMA.

Core Research Objectives:

-

Synthesis of Conformationally Restricted Analogues: To synthesize rigid analogues of MDA, such as MDMAI, where the amphetamine side chain is cyclized into an indane ring system. This structural modification was intended to probe the optimal conformation for interaction with monoamine transporters.

-

Pharmacological Profiling: To characterize the in vitro and in vivo pharmacology of these novel compounds, focusing on their interactions with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters.

-

Assessment of Neurotoxicity: To evaluate the potential for serotonergic neurotoxicity, a significant concern with MDMA, by examining neurochemical markers in animal models.

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of MDMAI.

Chemical Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDMAI)

The synthesis of MDMAI was designed to create the indane ring structure from a suitable precursor. The general procedure is outlined below, based on synthetic strategies for similar aminoindanes developed by Nichols's group.

Protocol:

-

Starting Material: The synthesis typically begins with a commercially available or readily synthesized methylenedioxy-substituted phenyl precursor.

-

Formation of the Indanone: The precursor undergoes a series of reactions to form 5,6-methylenedioxy-2-indanone. This may involve steps such as Friedel-Crafts acylation followed by cyclization.

-

Oximation: The 2-indanone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.

-

Reduction of the Oxime: The oxime is subsequently reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).

-

Purification and Salt Formation: The resulting crude 2-aminoindane is purified using standard techniques like column chromatography. For stability and ease of handling, the free base is often converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

In Vitro Monoamine Reuptake Inhibition Assay

This assay was crucial for determining the potency and selectivity of MDMAI at the serotonin, dopamine, and norepinephrine transporters.

Protocol:

-

Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals containing monoamine transporters, were prepared from the brains of male Sprague-Dawley rats. Specific brain regions were used for each monoamine: corpus striatum for the dopamine transporter (DAT), hippocampus for the serotonin transporter (SERT), and hypothalamus for the norepinephrine transporter (NET). The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the synaptosomes.

-

Radioligand Binding Assay: The assay measures the ability of MDMAI to inhibit the binding of specific radioligands to the monoamine transporters. The following radioligands were typically used:

-

DAT: [³H]Mazindol or [³H]WIN 35,428

-

SERT: [³H]Paroxetine or [³H]Citalopram

-

NET: [³H]Nisoxetine or [³H]Desipramine

-

-

Incubation: Synaptosomes were incubated with the radioligand and varying concentrations of MDMAI in a buffer solution at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes).

-

Separation and Scintillation Counting: The incubation was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters were then washed, and the amount of radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of MDMAI that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the concentration-response curves.

In Vitro Monoamine Release Assay

This assay determined the ability of MDMAI to induce the release of preloaded monoamines from synaptosomes.

Protocol:

-

Synaptosome Preparation and Preloading: Synaptosomes were prepared as described above. They were then preloaded with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) by incubation at 37°C.

-

Superfusion: The preloaded synaptosomes were transferred to a superfusion apparatus and continuously perfused with a buffer solution to establish a stable baseline of radioactivity.

-

Drug Application: After establishing a stable baseline, the synaptosomes were exposed to varying concentrations of MDMAI for a short period.

-

Fraction Collection and Analysis: Fractions of the superfusate were collected at regular intervals, and the amount of radioactivity in each fraction was determined by scintillation counting.

-

Data Analysis: The release of the radiolabeled monoamine was quantified as the percentage increase in radioactivity in the superfusate compared to the baseline. The concentration of MDMAI that produces 50% of the maximal release (EC₅₀) was calculated.

Quantitative Data

The following table summarizes the key quantitative data from the initial pharmacological profiling of MDMAI.

| Parameter | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) |

| Reuptake Inhibition (IC₅₀, nM) | 512 | 5,920 | 1,426 |

Data compiled from secondary sources referencing Nichols's original work.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of MDMAI and the workflow of the key in vitro experiments.

Caption: Experimental workflow for the in vitro monoamine reuptake inhibition assay.

Summary and Conclusion

The initial studies on MDMAI by David E. Nichols's group successfully demonstrated the synthesis and pharmacological characterization of a novel, rigid analogue of MDA. The findings indicated that MDMAI is a selective serotonin and norepinephrine releasing agent, with significantly less activity at the dopamine transporter. This pharmacological profile is consistent with the observed entactogenic-like effects in animal models. Crucially, the research suggested that MDMAI lacks the long-term serotonergic neurotoxicity associated with MDMA at comparable doses, highlighting the potential for developing safer psychoactive compounds for therapeutic use. These foundational studies have paved the way for further research into the therapeutic potential of entactogens and have been instrumental in understanding the complex structure-activity relationships of psychedelic and empathogenic drugs.

5,6-Methylenedioxy-2-methylaminoindan (MDMAI): A Technical Whitepaper on a Non-Neurotoxic MDMA Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxymethamphetamine (MDMA) has garnered significant interest for its potential therapeutic applications, particularly in psychotherapy. However, its well-documented serotonergic neurotoxicity presents a substantial hurdle for its clinical development. This has spurred the investigation of analogs that retain the desirable empathogenic effects of MDMA while exhibiting a safer neurological profile. 5,6-Methylenedioxy-2-methylaminoindan (MDMAI), a rigid analog of MDMA, has emerged as a promising candidate. This technical guide provides a comprehensive overview of MDMAI, focusing on its pharmacological profile, evidence for its non-neurotoxic nature, and the experimental methodologies used in its evaluation. Quantitative data for MDMAI and its close analog, 5,6-methylenedioxy-2-aminoindane (MDAI), are presented alongside comparative data for MDMA to facilitate analysis. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this area.

Introduction

MDMA is a potent psychoactive substance that primarily acts as a releasing agent and reuptake inhibitor of serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE).[1][2] This neurochemical action underlies its characteristic entactogenic effects, including feelings of empathy, emotional openness, and prosocial behavior.[3] However, extensive research in animal models has demonstrated that MDMA can cause long-term damage to 5-HT axon terminals in the brain.[4] This neurotoxicity is a major safety concern that limits its therapeutic potential.

The search for safer alternatives has led to the development of compounds like this compound (MDMAI). MDMAI is a structural analog of MDMA where the α-methyl group of the side chain is cyclized back to the aromatic ring, forming an indane ring system.[5][6] This rigid structure is hypothesized to alter its interaction with monoamine transporters, potentially reducing or eliminating the neurotoxic effects associated with MDMA. This document synthesizes the current scientific knowledge on MDMAI, providing a technical foundation for researchers in the field.

Pharmacological Profile

The pharmacological activity of MDMAI is primarily characterized by its interaction with monoamine transporters. While specific quantitative data for MDMAI is limited in publicly available literature, data from its close, non-N-methylated analog, 5,6-methylenedioxy-2-aminoindane (MDAI), provides valuable insights.

Monoamine Transporter Interactions

MDMAI and its analogs are potent serotonin releasing agents. The available data for MDAI indicates a high affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), with a significantly lower affinity for the dopamine transporter (DAT). This profile suggests a reduced potential for the dopaminergic neurotoxicity that is a concern with some amphetamine derivatives.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |

| MDMA | 241 | 8290 | 1190 |

| MDAI * | Data not available | Data not available | Data not available |

Note: Specific Ki values for MDAI are not consistently reported in the reviewed literature. However, functional assays provide insights into its potency.

Table 2: Monoamine Release Potency (IC50, nM)

| Compound | 5-HT Release (IC50, nM) | DA Release (IC50, nM) | NE Release (IC50, nM) |

| MDMA | 76 | 278 | 110 |

| MDAI * | 114 | 1334 | 117 |

Data for MDAI is presented as a proxy for MDMAI, its N-demethylated analog.

Evidence for Non-Neurotoxic Profile

A key characteristic of MDMAI is its reported lack of serotonergic neurotoxicity compared to MDMA. This is attributed to its altered interaction with monoamine transporters and subsequent downstream signaling.

In Vivo Neurotoxicity Studies

Animal studies are crucial for assessing the neurotoxic potential of novel compounds. While direct, quantitative in vivo neurotoxicity data for MDMAI is scarce, studies on the closely related MDAI have shown a significantly reduced or absent serotonergic deficit compared to MDMA after administration.[6] In contrast, MDMA administration in rats leads to a significant and long-lasting depletion of brain serotonin levels and a reduction in the density of serotonin transporters.[3][7][8]

Table 3: Comparative in vivo Serotonin Depletion in Rats

| Compound | Brain Region | 5-HT Depletion (% of Control) | SERT Density Reduction (% of Control) |

| MDMA | Frontal Cortex | 37%[7] | Significant Reduction[3] |

| Striatum | 50-80%[8] | Significant Reduction[3] | |

| Hippocampus | Significant Reduction[8] | Significant Reduction[3] | |

| MDAI * | Multiple Regions | No Significant Change[6] | No Significant Change[6] |

Data for MDAI is presented. It is hypothesized that MDMAI would exhibit a similar non-neurotoxic profile.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of MDMAI and MDMA.

Synthesis of this compound (MDMAI)

The synthesis of MDMAI can be adapted from the established synthesis of MDAI.[9] The general synthetic route is as follows:

Figure 1. Simplified synthetic workflow for MDMAI.

-

Starting Material: 3,4-Methylenedioxyphenyl-2-propanone.

-

Reductive Amination: The ketone is subjected to a Leuckart reaction using N-methylformamide and formic acid, or an alternative reductive amination method with methylamine, to yield this compound (MDMAI).

-

Purification: The final product is purified using standard techniques such as distillation or chromatography.

In Vitro Monoamine Transporter Activity Assay

This protocol is used to determine the potency of compounds to inhibit monoamine uptake or induce monoamine release.

Figure 2. Workflow for in vitro monoamine transporter uptake inhibition assay.

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured to confluence.

-

Assay: Cells are pre-incubated with varying concentrations of the test compound (e.g., MDMAI).

-

Radioligand Addition: A radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) is added to initiate the uptake reaction.

-

Incubation: The reaction is allowed to proceed for a short period at 37°C.

-

Termination: Uptake is terminated by rapid filtration and washing to remove extracellular radioligand.

-

Quantification: The amount of radioligand taken up by the cells is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.

Assessment of Serotonergic Neurotoxicity in Rats

This protocol outlines the steps to evaluate the potential for a compound to cause damage to serotonin neurons in an animal model.

-

Animal Dosing: Male Sprague-Dawley rats are administered with the test compound (e.g., MDMAI or MDMA) or vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection) and dosing regimen.

-

Post-Dosing Period: Animals are housed for a period (e.g., 7 days) to allow for the development of potential neurotoxic effects.

-

Tissue Collection: Animals are euthanized, and brains are rapidly removed and dissected to isolate specific regions of interest (e.g., frontal cortex, striatum, hippocampus).

-

Neurochemical Analysis (HPLC):

-

Brain tissue is homogenized in a suitable buffer.

-

Serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Histological Analysis (Immunohistochemistry for SERT):

-

Brain tissue is fixed, sectioned, and incubated with a primary antibody specific for the serotonin transporter (SERT).

-

A secondary antibody conjugated to a detectable marker (e.g., a fluorescent tag or an enzyme for colorimetric detection) is then applied.

-

The density of SERT-immunoreactive fibers is quantified using image analysis software.

-

-

Histological Analysis (Silver Staining for Degenerating Neurons):

-

Brain sections are stained using a silver impregnation method (e.g., Bielschowsky's or Gallyas silver stain) which selectively stains degenerating neurons and their processes, making them appear black or dark brown.

-

The number of silver-stained degenerating neurons is quantified in specific brain regions.

-

Signaling Pathways

The effects of MDMA and its analogs are initiated by their interaction with monoamine transporters, leading to a cascade of intracellular events.

Figure 3. Simplified signaling cascade of MDMA-induced serotonin release.

MDMA and its analogs bind to SERT on the presynaptic terminal membrane. This binding not only blocks the reuptake of serotonin but also reverses the transporter's function, causing an efflux of cytosolic serotonin into the synaptic cleft. Additionally, these compounds can enter the presynaptic neuron and disrupt the storage of serotonin in synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2). This increases the cytosolic concentration of serotonin, further driving its release through the reversed SERT. This massive release of serotonin is responsible for the acute psychoactive effects. The interaction with SERT can also trigger intracellular signaling cascades involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which can modulate SERT function through phosphorylation.

The reduced neurotoxicity of MDMAI is thought to be related to its more selective action on SERT and reduced impact on dopamine systems, thereby mitigating the oxidative stress and excitotoxicity associated with MDMA-induced neurodegeneration.

Conclusion

This compound (MDMAI) represents a promising direction in the development of safer, non-neurotoxic alternatives to MDMA. Its pharmacological profile, characterized by a high affinity for the serotonin transporter and reduced activity at the dopamine transporter, suggests a mechanism that may preserve the desirable empathogenic effects while avoiding the serotonergic damage associated with MDMA. The available data, primarily from its close analog MDAI, strongly supports this hypothesis. Further in-depth research, including direct comparative in vivo neurotoxicity studies and detailed pharmacokinetic and pharmacodynamic profiling of MDMAI, is warranted to fully elucidate its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this important area of drug discovery.

References

- 1. ijpras.com [ijpras.com]

- 2. Assessment of the discriminative stimulus effects of the optical isomers of ecstasy (3,4-methylenedioxymethamphetamine; MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single dose of MDMA causes extensive decrement of serotoninergic fibre density without blockage of the fast axonal transport in Dark Agouti rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parallel changes in serotonin levels in brain and blood following acute administration of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MDMA administration decreases serotonin but not N-acetylaspartate in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dea.gov [dea.gov]

An In-depth Technical Guide on the Serotonin-Releasing Agent Properties of 5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a psychoactive compound of the aminoindane class, structurally related to 3,4-methylenedioxymethamphetamine (MDMA). Developed in the 1990s by a team led by David E. Nichols at Purdue University, MDMAI was investigated as a non-neurotoxic analogue of MDMA.[1][2] This technical guide provides a comprehensive overview of the serotonin-releasing properties of MDMAI, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize it.

MDMAI is classified as a serotonin-norepinephrine releasing agent (SNRA) and is also known to inhibit the reuptake of serotonin, dopamine, and norepinephrine.[3] Its chemical structure features a cyclized side chain, forming an indane ring system, which significantly alters its pharmacological properties compared to its phenethylamine analogue, MDMA.[1] This structural modification is believed to contribute to its reduced serotonergic neurotoxicity.[3]

Core Mechanism of Action: Serotonin Release

MDMAI's primary mechanism of action involves the release of serotonin from presynaptic neurons. This is achieved through its interaction with the serotonin transporter (SERT). Like other releasing agents, MDMAI is a substrate for SERT and is transported into the presynaptic terminal. Once inside, it disrupts the vesicular storage of serotonin by interacting with the vesicular monoamine transporter 2 (VMAT2) and alters the electrochemical gradient across the neuronal membrane. This leads to a reversal of the normal function of SERT, causing it to transport serotonin out of the neuron and into the synaptic cleft, thereby increasing extracellular serotonin concentrations.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for MDMAI and provide a comparison with MDMA to contextualize its potency and selectivity.

Table 1: Monoamine Release Potency (EC50 values in nM)

| Compound | SERT | DAT | NET |

| MDMAI | Moderately Potent | ~10-fold weaker than SERT/NET | Moderately Potent |

| MDAI | 296 | 2300 | 481 |

| MDMA | 28.5 | 111 | 79.1 |

Table 2: Monoamine Transporter Inhibition Constants (Ki values in μM)

| Compound | hSERT | hDAT | hNET |

| MDMAI | N/A | N/A | N/A |

| MDMA | 2.41 | 8.29 | 1.19 |

Specific Ki values for MDMAI at human monoamine transporters were not found in the reviewed literature. The data for MDMA is provided from studies on human transporters expressed in cell lines.

Experimental Protocols

The characterization of MDMAI as a serotonin-releasing agent involves several key in vitro and in vivo experimental protocols.

In Vitro Monoamine Release Assay

This assay directly measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Brain tissue from a specific region (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomes, which are resealed nerve terminals.

-

Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT for serotonin). The monoamine transporters on the synaptosomal membrane actively take up the radiolabeled neurotransmitter.

-

Superfusion: The loaded synaptosomes are transferred to a superfusion apparatus. This allows for a continuous flow of buffer over the synaptosomes, which is collected in fractions.

-

Compound Exposure: After a baseline release is established, the test compound (MDMAI) is introduced into the superfusion buffer at various concentrations.

-

Quantification of Release: The amount of radioactivity in each collected fraction is measured using liquid scintillation counting. The release is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the compound that elicits 50% of the maximum release) is calculated to determine the potency of the compound as a releasing agent.

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured. The cell membranes containing the transporters are then isolated through homogenization and centrifugation.

-

Radioligand Binding: The prepared membranes are incubated with a specific radioligand that is known to bind to the transporter of interest (e.g., [3H]citalopram for SERT).

-

Competitive Binding: The incubation is performed in the presence of various concentrations of the test compound (MDMAI). The test compound competes with the radioligand for binding to the transporter.

-

Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Mandatory Visualizations

Signaling Pathway of MDMAI-Induced Serotonin Release

Caption: MDMAI mechanism of serotonin release.

Experimental Workflow for In Vitro Monoamine Release Assay

Caption: Workflow for monoamine release assay.

Logical Relationship of MDMAI's Pharmacological Actionsdot

References

- 1. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Toxicological Data for 5,6-Methylenedioxy-2-methylaminoindan (MDMAI)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The compounds discussed are research chemicals and are not intended for human consumption.

Introduction

5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a synthetic entactogen of the 2-aminoindane class, developed in the 1990s by a team at Purdue University led by David E. Nichols.[1] It was designed as a non-neurotoxic analogue of 3,4-methylenedioxymethamphetamine (MDMA), aiming to retain the entactogenic effects while reducing the serotonergic neurotoxicity associated with MDMA.[2][3] MDMAI is a potent and selective serotonin releasing agent (SSRA) in animal studies.

This technical guide provides a summary of the available toxicological data for MDMAI. It is critical to note that, despite its characterization as "non-neurotoxic" in initial pharmacological studies, there is a significant lack of comprehensive, quantitative toxicological data for MDMAI in the public domain. Therefore, this guide will also present toxicological data for the closely related analogue, 5,6-Methylenedioxy-2-aminoindane (MDAI), and for MDMA itself, to provide a comparative context for researchers.

Pharmacological Profile of MDMAI

MDMAI's primary mechanism of action is the release of serotonin. It is structurally a rigid analogue of MDMA, where the α-methyl group is cyclized back to the aromatic ring, forming the indane structure.[1] This structural constraint is believed to contribute to its reduced interaction with dopamine transporters and, consequently, its lower neurotoxic potential compared to MDMA.

Quantitative Toxicological Data

A thorough review of the scientific literature reveals a notable absence of specific quantitative toxicological studies on this compound (MDMAI). Key toxicological endpoints such as the median lethal dose (LD50), in vitro cytotoxicity, and genotoxicity have not been formally reported for this compound.

In contrast, some toxicological data is available for the closely related analogue, 5,6-Methylenedioxy-2-aminoindane (MDAI) .

Table 1: Acute Toxicity Data for MDAI in Rats

| Parameter | Route of Administration | Species | Value | Reference |

| LD50 | Subcutaneous | Rat (Wistar) | 40 mg/kg (all animals died within 15 minutes) | [4] |

Table 2: Post-mortem Toxicological Findings in a Human Fatality Involving MDAI

| Substance | Concentration in Blood | Other Detected Substances |

| MDAI | 26.3 mg/L | Ethanol (14 mg/dL) |

Note: In two other reported fatalities, MDAI was found in combination with other drugs, including amphetamines and MDMA.[4]

Experimental Protocols

Acute Toxicity (LD50) Determination of MDAI in Rats

The following is a generalized protocol based on the description of the study by Palenicek et al. (2016) for the determination of the acute toxicity of MDAI.

Objective: To determine the median lethal dose (LD50) of MDAI following subcutaneous administration in Wistar rats.

Animals: Male Wistar rats.

Methodology:

-

Animals were housed under standard laboratory conditions.

-

MDAI was dissolved in a suitable vehicle (e.g., saline).

-

Different doses of MDAI were administered subcutaneously to separate groups of rats. The study cited administered a high dose of 40 mg/kg.[4]

-

Following administration, animals were continuously observed for clinical signs of toxicity, including changes in locomotion, hyperventilation, perspiration, salivation, and the onset of seizures.[4]

-

The time of death for each animal was recorded.

-

A full autopsy and histological evaluation of tissues were performed on the deceased animals to determine the cause of death. The findings in the cited study pointed towards serotonin syndrome, with disseminated intravascular coagulopathy and brain edema.[4]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for MDMAI and related compounds involves the serotonin transporter (SERT). Their toxicity, particularly the serotonin syndrome observed with MDAI, is a direct consequence of excessive serotonin release.

Diagram 1: Simplified Serotonin Release Mechanism

High concentrations of serotonin in the synaptic cleft lead to overstimulation of postsynaptic receptors, which can result in serotonin syndrome.

Diagram 2: Progression to Serotonin Syndrome

Caption: Pathophysiological cascade leading to serotonin syndrome.

Comparative Toxicology with MDMA

MDMAI was developed as a less neurotoxic alternative to MDMA. The neurotoxicity of MDMA is thought to be mediated, in part, by its effects on dopamine neurons and the formation of reactive oxygen species.

Table 3: Comparative Genotoxicity Profile of MDMA

| Assay | Test System | Result |

| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium | Negative |

| In vitro Chromosome Aberration Test | Chinese Hamster Ovary (CHO) cells | Negative |

| In vivo Micronucleus Test | Rat bone marrow | Negative |

Note: These studies were conducted under regulatory compliant conditions and showed no genotoxic effects at or above clinically relevant concentrations.

Conclusion

While this compound (MDMAI) was designed as a non-neurotoxic serotonin releasing agent, there is a significant lack of publicly available quantitative toxicological data to fully characterize its safety profile. The available information is primarily qualitative, stemming from its initial pharmacological characterization.

Data from its close analogue, MDAI, indicates a potential for severe acute toxicity, including lethality at high doses, likely mediated by serotonin syndrome.[4] The post-mortem concentration of MDAI in a human fatality underscores this risk.

For drug development professionals and researchers, this highlights a critical data gap. Any further investigation or consideration of MDMAI would necessitate a comprehensive toxicological evaluation, including determination of LD50 in multiple species and routes of administration, in vitro cytotoxicity assays on relevant cell lines (e.g., hepatocytes, neurons), and a full battery of genotoxicity tests. Until such data is available, the toxicological profile of MDMAI remains largely uncharacterized, and caution is strongly advised.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of MDMAI

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI). Due to the polar nature of the primary amine group in MDMAI, derivatization is a critical step to improve its chromatographic behavior and achieve reliable mass spectral data. This guide covers sample preparation, derivatization procedures, GC-MS instrument parameters, and expected results.

Introduction

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a psychoactive substance of the aminoindane class.[1] Accurate and robust analytical methods are essential for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and structural elucidation capabilities. However, direct analysis of MDMAI by GC-MS is challenging due to peak tailing and potential degradation. Derivatization of the amine group is therefore highly recommended to enhance volatility, improve peak shape, and obtain characteristic mass spectra.[2][3] This note details protocols using common acylating agents.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of MDMAI from a sample matrix, which may need optimization depending on the specific matrix (e.g., biological fluids, seized materials).

Materials:

-

MDMAI sample

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Ethyl acetate (HPLC grade)

-

Hydrochloric acid (HCl) in methanol (1% v/v, optional for salt formation)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Accurately weigh and dissolve the MDMAI sample in methanol to a known concentration (e.g., 1 mg/mL).

-

For solid samples, perform a suitable extraction into methanol or another appropriate solvent. For biological samples, a liquid-liquid or solid-phase extraction is recommended.

-

To an aliquot of the sample solution, add deionized water and adjust the pH to >10 with 1 M NaOH to ensure MDMAI is in its free base form.

-

Extract the aqueous solution with ethyl acetate (e.g., 3 x 5 mL). Vortex vigorously for 1-2 minutes during each extraction.

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

-

The dried extract is now ready for derivatization.

Derivatization Protocols

Three common and effective derivatizing agents for aminoindanes are N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF).[2][3]

2.2.1. Heptafluorobutyric Anhydride (HFBA) Derivatization

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of HFBA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.[4]

-

After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

2.2.2. N-methyl-bis(trifluoroacetamide) (MBTFA) Derivatization

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of MBTFA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

After cooling, the sample can be directly injected into the GC-MS or the solvent can be evaporated and the residue reconstituted as described for HFBA.

2.2.3. Ethyl Chloroformate (ECF) Derivatization

-

Reconstitute the dried extract in a suitable solvent system, for example, a mixture of water, ethanol, and pyridine.

-

Add ECF and vortex.

-

The derivative can then be extracted into an organic solvent like chloroform.

-

Evaporate the organic layer and reconstitute in ethyl acetate for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized MDMAI.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless (1 µL injection volume) |

| Injector Temperature | 280°C |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized MDMAI. Note that exact retention times and relative abundances may vary depending on the specific instrumentation and conditions used.

Retention Times of Derivatized MDMAI

| Derivative | Expected Retention Time (min) |

| MDMAI-HFBA | ~10-12 |

| MDMAI-MBTFA | ~9-11 |

| MDMAI-ECF | ~11-13 |

Note: Retention times are estimates based on typical elution patterns of similar compounds and should be confirmed with authentic standards.

Mass Spectral Data for HFBA-Derivatized MDMAI

The mass spectrum of HFBA-derivatized MDMAI is expected to show a molecular ion and characteristic fragments resulting from the cleavage of the amide bond and fragmentation of the indane structure.

| m/z | Proposed Fragment | Relative Abundance |

| 387 | [M]+• | Low |

| 230 | [M - C7H4O2]+• | Moderate |

| 160 | [M - C7HF14NO]+• | High |

| 135 | [C9H7O2]+ | Moderate |

| 115 | [C9H7]+ | Low |

Note: This table is a representation based on the fragmentation of similar acylated amphetamines and aminoindanes. The base peak is anticipated to be m/z 160, arising from the cleavage of the N-acyl group.

Visualizations

Experimental Workflow

Caption: General workflow for the GC-MS analysis of MDMAI.

Proposed Fragmentation Pathway of HFBA-Derivatized MDMAI

Caption: Proposed EI fragmentation of HFBA-derivatized MDMAI.

References

- 1. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5,6-Methylenedioxy-2-methylaminoindan (MDMAI) in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6-Methylenedioxy-2-methylaminoindan (MDMAI), a substituted aminoindane, in rodent behavioral research. This document includes detailed protocols for key behavioral assays, a summary of quantitative data from published studies, and visualizations of experimental workflows and hypothesized signaling pathways.

Introduction

This compound (MDMAI) is a rigid analogue of 3,4-methylenedioxymethamphetamine (MDMA) and is classified as a non-neurotoxic serotonin-releasing agent.[1] It has been investigated for its entactogenic and psychoactive properties, which are comparable to MDMA.[2][3][4] Rodent behavioral models are crucial for characterizing the pharmacological and toxicological profile of MDMAI, including its abuse potential and effects on locomotion and sensory processing.

Quantitative Data Summary

The following tables summarize the quantitative data from rodent behavioral studies involving MDMAI.

Table 1: Locomotor Activity Studies

| Species | Drug & Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |

| Mouse | MDMAI (3 - 30 mg/kg) | i.p. | Initial depression of locomotor activity (10-60 min), followed by a rebound stimulant effect at 30 mg/kg (1-3.5 hr). | [2][3][5] |

| Rat | MDMAI (5 - 40 mg/kg) | s.c. | Increased exploratory activity and signs of behavioral serotonin syndrome. | [6] |

Table 2: Drug Discrimination Studies

| Species | Training Drug & Dose (mg/kg) | Test Drug & Dose Range (mg/kg) | Outcome | Reference |

| Rat | (±)MDMA (1.5 mg/kg) | MDMAI | Full substitution (ED50 not specified). | [2][3] |

| Rat | Cocaine (10 mg/kg) | MDMAI | Full substitution at 7.5 mg/kg. | [2][3][5] |

| Rat | Methamphetamine (1 mg/kg) | MDMAI | Partial substitution (73% at 7.5 mg/kg, a dose that suppressed responding). | [2][3][5] |

| Rat | DOM (0.5 mg/kg) | MDMAI | Full substitution at 5 mg/kg. | [2][3][5] |

Table 3: Conditioned Place Preference (CPP) Studies

| Species | Drug & Dose Range (mg/kg) | Outcome | Reference |

| Mouse | MDMAI (0.3 - 10 mg/kg) | Produced conditioned place preference. | [2][3][5] |

Table 4: Toxicity Data

| Species | Route of Administration | LD50 | Observed Effects | Reference | |---|---|---|---| | Mouse | i.p. | Lethality in 8/8 mice at 100 mg/kg. | |[2][3][5] | | Rat | s.c. | 28.33 mg/kg | Disseminated intravascular coagulopathy and brain edema. |[6] | | Rat | i.v. | 35 mg/kg | |[6] |

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of MDMAI on spontaneous motor activity in rodents.

Materials:

-

Rodents (e.g., Swiss-Webster mice or Wistar rats)

-

This compound (MDMAI)

-

Vehicle (e.g., 0.9% saline)

-

Open field arenas equipped with infrared beams or video tracking software

-

Syringes and needles for injection

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer MDMAI or vehicle via the desired route (e.g., intraperitoneal - i.p., or subcutaneous - s.c.).

-

Immediately place the animal into the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predefined period (e.g., 60-120 minutes).

-

Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.

Drug Discrimination Assay

Objective: To determine if the subjective effects of MDMAI are similar to those of a known drug of abuse (e.g., MDMA, cocaine).

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Standard operant conditioning chambers with two levers

-

Food pellets (reinforcer)

-

Training drug (e.g., MDMA) and vehicle

-

MDMAI

-

Syringes and needles for injection

Procedure:

-

Training Phase:

-

Rats are food-deprived to approximately 85% of their free-feeding body weight.

-

Rats are trained to press one lever ("drug lever") for food reinforcement after administration of the training drug (e.g., 1.5 mg/kg MDMA, i.p.) and a second lever ("vehicle lever") for food after administration of the vehicle.

-

Training sessions are conducted daily until stable and accurate responding is achieved (e.g., >80% correct lever presses before the first reinforcer).

-

-

Testing Phase:

-

Once trained, various doses of MDMAI are administered instead of the training drug or vehicle.

-

The percentage of responses on the drug-associated lever is recorded.

-

Full substitution is considered to have occurred if the animal predominantly presses the drug lever (>80%).

-

Conditioned Place Preference (CPP) Assay

Objective: To assess the rewarding or aversive properties of MDMAI.

Materials:

-

Mice or rats

-

CPP apparatus (a box with two or three distinct compartments)

-

MDMAI and vehicle

-

Syringes and needles for injection

Procedure:

-

Pre-Conditioning (Baseline):

-

On day 1, animals are allowed to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes), and the time spent in each compartment is recorded to establish baseline preference.

-

-

Conditioning:

-

This phase typically lasts for 4-8 days.

-

On drug-conditioning days, animals are injected with MDMAI and confined to one of the compartments (e.g., the initially non-preferred one).

-

On vehicle-conditioning days, animals are injected with vehicle and confined to the opposite compartment. The order of drug and vehicle administration is counterbalanced across animals.

-

-

Post-Conditioning (Test):

-

The day after the last conditioning session, the animals are again allowed to freely explore the entire apparatus in a drug-free state.

-

The time spent in each compartment is recorded.

-

A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

-

Hypothesized Signaling Pathway of MDMAI

MDMAI is known to be a potent serotonin (5-HT) releasing agent. Its behavioral effects are thought to be primarily mediated by its interaction with the serotonin transporter (SERT), leading to an increase in extracellular 5-HT levels. This is similar to the primary mechanism of action of MDMA. The diagram below illustrates a hypothesized signaling pathway for MDMAI, focusing on its interaction with serotonergic neurons.

References

- 1. MDMAI - Wikipedia [en.wikipedia.org]

- 2. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute psychotropic, autonomic, and endocrine effects of 5,6-methylenedioxy-2-aminoindane (MDAI) compared with 3,4-methylenedioxymethamphetamine (MDMA) in human volunteers: A self-administration study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Assays to Determine MDMAI Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA. As with any novel compound intended for potential therapeutic application or with a likelihood of abuse, a thorough in vitro toxicological assessment is crucial. These application notes provide detailed protocols for a panel of cell culture assays to evaluate the cytotoxic potential of MDMAI, primarily focusing on neuronal cells due to the compound's neuroactive nature. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant model for neurotoxicity studies.

The following protocols describe three fundamental assays to assess cell viability, membrane integrity, and apoptosis: the MTT assay, the Lactate Dehydrogenate (LDH) assay, and the Annexin V-FITC/Propidium Iodide (PI) apoptosis assay.

Data Presentation

Due to the limited availability of specific in vitro cytotoxicity data for MDMAI in the public domain, the following tables present data for the closely related analogue 5,6-Methylenedioxy-2-aminoindane (MDAI) and the well-studied compound 3,4-Methylenedioxymethamphetamine (MDMA) to provide a comparative reference. Researchers are encouraged to generate specific dose-response curves for MDMAI using the provided protocols.

Table 1: In Vivo Toxicity of MDAI in Rats

| Compound | Administration Route | LD50 | Species |

| MDAI | Subcutaneous | 28.33 mg/kg | Wistar Rat |

| MDAI | Intravenous | 35 mg/kg | Wistar Rat |

| MDAI | Gastric | >40 mg/kg | Wistar Rat |

Data extracted from a study on the emerging toxicity of MDAI, which indicated that subcutaneous administration was surprisingly more lethal than previously thought[1].

Table 2: Comparative Cytotoxicity of MDMA and its Metabolites in SH-SY5Y Cells